REACTION_CXSMILES
|
[CH:1]1[C:20]([OH:21])=[C:19]([OH:22])[C:18]2[O:17][C:15](=O)[C:5]3=[CH:6][C:7](O)=[C:8]([OH:13])[C:9]4[O:10]C(=O)[C:2]=1[C:3]=2[C:4]=43>CS(C)=O>[CH2:4]1[C:9]2([OH:10])[CH2:8][O:17][C:18]3[C:19]([OH:22])=[C:20]([OH:21])[CH:1]=[CH:2][C:3]=3[C:4]2=[C:5]2[C:6]1=[CH:7][C:8]([C:9]([OH:10])=[CH:15]2)=[O:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C2C=3C=4C(=CC(=C(C4OC2=O)O)O)C(=O)OC3C(=C1O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C2C=3C=4C(=CC(=C(C4OC2=O)O)O)C(=O)OC3C(=C1O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C2C=3C=4C(=CC(=C(C4OC2=O)O)O)C(=O)OC3C(=C1O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C2C=3C=4C(=CC(=C(C4OC2=O)O)O)C(=O)OC3C(=C1O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C2C=3C=4C(=CC(=C(C4OC2=O)O)O)C(=O)OC3C(=C1O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
further diluted to 1 mg/ml in HBS buffer
|
Name
|
|
Type
|
|
Smiles
|
C1C2=CC(=O)C(=CC2=C3C1(COC4=C3C=CC(=C4O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |